2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]- typically involves the Knoevenagel condensation reaction. This reaction is followed by reduction using hydrogen gas and a palladium on carbon (Pd/C) catalyst . The Knoevenagel condensation of various aromatic aldehydes with 2,4-Thiazolidinedione in polyethylene glycol-300 has also been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]- undergoes several types of chemical reactions, including:
Reduction: Commonly involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is frequently employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reduction of the compound using hydrogen gas and Pd/C catalyst typically yields a reduced form of the original compound .
Scientific Research Applications
2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]- has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Medicine: Explored for its potential antihyperglycemic activity, making it a candidate for diabetes treatment.
Industry: Utilized in the synthesis of drugs and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating gene expression related to glucose and lipid metabolism . By activating PPARs, the compound can influence various metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dioxo-1,3-thiazolidine
- 2,4-Dioxothiazolidine
- 2-Hydroxy-4,5-dihydro-1,3-thiazol-4-one
- Thiazole-2,4-dione
- Thiazolidin-2,4-dione
Uniqueness
2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]- stands out due to its specific structure, which confers unique biological activities, particularly its potent activation of PPARs . This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H19N3O4S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
5-[[4-[(3-methyl-4-oxo-1,2-dihydroquinazolin-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H19N3O4S/c1-23-17(21-15-5-3-2-4-14(15)19(23)25)11-27-13-8-6-12(7-9-13)10-16-18(24)22-20(26)28-16/h2-9,16-17,21H,10-11H2,1H3,(H,22,24,26) |
InChI Key |
FKAZBXUMFUSJED-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(NC2=CC=CC=C2C1=O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
Origin of Product |
United States |
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